6-(Trifluoromethyl)pyridazine-3-carbaldehyde

Lipophilicity Medicinal Chemistry Drug Design

6-(Trifluoromethyl)pyridazine-3-carbaldehyde (CAS 1245643-49-5) is a heterocyclic building block featuring a pyridazine core substituted with a trifluoromethyl (-CF3) group at the 6-position and an aldehyde (-CHO) at the 3-position. This compound is defined by a molecular formula of C6H3F3N2O and a molecular weight of 176.10 g/mol.

Molecular Formula C6H3F3N2O
Molecular Weight 176.1 g/mol
CAS No. 1245643-49-5
Cat. No. B113643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyridazine-3-carbaldehyde
CAS1245643-49-5
Synonyms6-(Trifluoromethyl)pyridazine-3-carbaldehyde
Molecular FormulaC6H3F3N2O
Molecular Weight176.1 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C=O)C(F)(F)F
InChIInChI=1S/C6H3F3N2O/c7-6(8,9)5-2-1-4(3-12)10-11-5/h1-3H
InChIKeyDJEWMKQZOIZESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)pyridazine-3-carbaldehyde (CAS 1245643-49-5): Technical and Procurement Guide for Research


6-(Trifluoromethyl)pyridazine-3-carbaldehyde (CAS 1245643-49-5) is a heterocyclic building block featuring a pyridazine core substituted with a trifluoromethyl (-CF3) group at the 6-position and an aldehyde (-CHO) at the 3-position [1]. This compound is defined by a molecular formula of C6H3F3N2O and a molecular weight of 176.10 g/mol . It serves as a key synthetic intermediate in the development of pharmaceuticals and agrochemicals due to the established bioactivity of the pyridazine scaffold .

Why 6-(Trifluoromethyl)pyridazine-3-carbaldehyde Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs in Synthetic Routes


Substituting 6-(trifluoromethyl)pyridazine-3-carbaldehyde with a non-fluorinated pyridazine-3-carbaldehyde or a positional isomer is not chemically viable for preserving desired molecular properties or synthetic outcomes. The -CF3 group is a potent electron-withdrawing group that fundamentally alters the electronic distribution on the pyridazine ring [1]. This affects both the reactivity of the aldehyde moiety and the stability of intermediates. Crucially, peer-reviewed research has demonstrated that the presence of a trifluoromethyl group on a pyridazine precursor can be a prerequisite for the successful formation of the pyridazine ring itself, whereas non-fluorinated analogs undergo alternative cyclization pathways [2].

6-(Trifluoromethyl)pyridazine-3-carbaldehyde: Comparative Evidence for Technical Selection


Electronic Effect Comparison: Calculated Lipophilicity of 6-Trifluoromethyl vs. Unsubstituted Pyridazine Carbaldehyde Core

The presence of the trifluoromethyl group significantly increases the lipophilicity of the pyridazine scaffold, as indicated by calculated logP values. The target compound has a consensus log P (cLogP) of 1.28 and an XLogP3 of 0.56 . While no direct experimental measurement for the unsubstituted pyridazine-3-carbaldehyde is provided, the class-level inference is that the -CF3 group enhances membrane permeability compared to a hydrogen-substituted analog, which would have a significantly lower logP . This is a key parameter in medicinal chemistry for improving bioavailability.

Lipophilicity Medicinal Chemistry Drug Design

Synthetic Fidelity: Divergent Cyclization Pathways of Trifluoromethylated vs. Non-Fluorinated Pyridazine Precursors

A direct comparative study has shown that trifluoromethyl-substituted vinyldiazocarbonyl precursors undergo a tandem Staudinger–diaza-Wittig reaction to selectively form trifluoromethyl-substituted pyridazines [1]. In stark contrast, their non-fluorinated analogs (H-substituted) do not yield pyridazines under these conditions; instead, they undergo a 1,5-electrocyclization to form pyrazoles [1]. This demonstrates that the -CF3 group is not just a passive substituent but an active director of reaction chemoselectivity.

Synthetic Chemistry Heterocycle Synthesis Reaction Selectivity

Vendor-Specified Purity Thresholds: Differentiating the 98% Grade for Demanding Downstream Applications

Suppliers offer this compound at different purity grades, which directly impacts procurement decisions for sensitive applications. A 98% (NLT) purity grade is available from vendors such as MolCore , which is a stricter specification than the more common 95% purity offered by other suppliers . This higher purity minimizes the presence of unknown impurities that could interfere with critical reaction steps or skew biological assay results.

Procurement Quality Control Chemical Synthesis

Recommended Procurement and Research Applications for 6-(Trifluoromethyl)pyridazine-3-carbaldehyde (CAS 1245643-49-5)


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds

Procurement is strongly advised for medicinal chemistry groups seeking to build a library of fluorinated pyridazine derivatives. The electron-withdrawing and lipophilic nature of the -CF3 group, as indicated by its calculated logP of 1.28 , is a well-established strategy for enhancing the metabolic stability and membrane permeability of drug candidates. This aldehyde serves as a versatile handle for diversification via reductive amination, Grignard additions, or Wittig reactions.

Agrochemical Discovery: Designing Novel Herbicides and Fungicides

The compound is a strategic starting material for agrochemical discovery. The pyridazine nucleus is a core structure in several commercial herbicides , and the introduction of a trifluoromethyl group can improve environmental persistence and target-site binding [1]. This specific aldehyde allows for the targeted synthesis of 6-CF3-pyridazine analogs for screening against crop protection targets.

Chemical Biology: Developing Selective Probes and Tools

For chemical biology applications requiring a defined molecular probe, the availability of this compound in a higher purity grade (NLT 98%) is critical. Using a higher purity building block minimizes the risk of off-target effects caused by trace impurities in subsequent biological assays, ensuring that observed activity is confidently attributed to the designed molecule rather than a contaminant.

Technical Documentation Hub

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